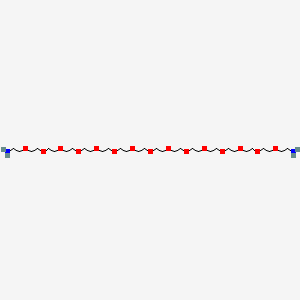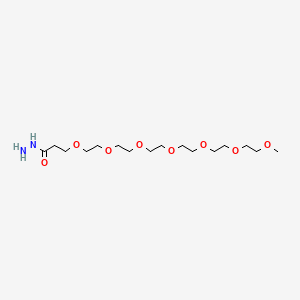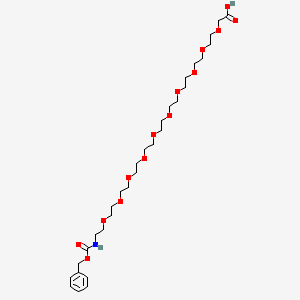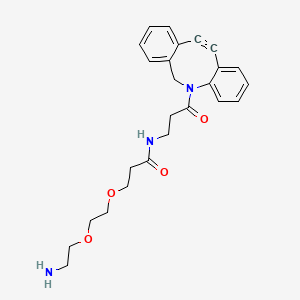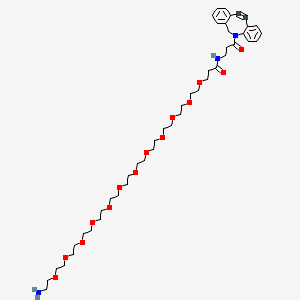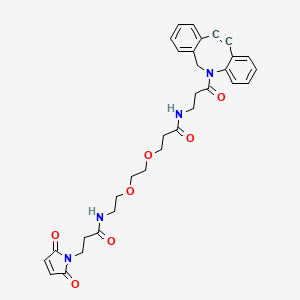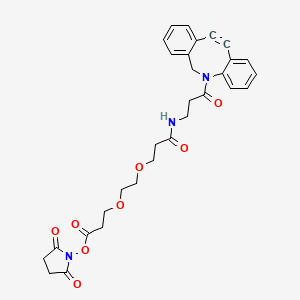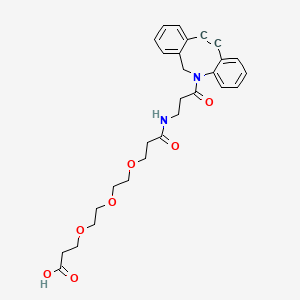
DBCO-NHCO-PEG3-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-NHCO-PEG3-acid, also known as 3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its dibenzocyclooctyne (DBCO) group .
准备方法
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG3-acid is synthesized through a series of chemical reactions involving the coupling of a DBCO group with a polyethylene glycol chain. The synthesis typically involves the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of the polyethylene glycol chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid group is then coupled with the amine group of the DBCO derivative in the presence of a coupling agent like N-hydroxysuccinimide (NHS) to form an amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
化学反应分析
Types of Reactions
DBCO-NHCO-PEG3-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in SPAAC reactions with this compound.
Conditions: The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility of the substrate molecules.
Major Products
The major products formed from SPAAC reactions involving this compound are triazole-linked conjugates. These conjugates are stable and can be used for various applications in chemical biology and materials science .
科学研究应用
DBCO-NHCO-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs) for targeted therapy.
Industry: Applied in the functionalization of surfaces and materials for enhanced solubility and biocompatibility.
作用机制
DBCO-NHCO-PEG3-acid exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .
相似化合物的比较
Similar Compounds
DBCO-PEG4-acid: Similar to DBCO-NHCO-PEG3-acid but with an additional polyethylene glycol unit, offering increased solubility.
DBCO-PEG5-acid: Another variant with five polyethylene glycol units, providing even greater solubility and flexibility.
DBCO-PEG-NHS ester: Contains an NHS ester group for amine-reactive conjugation, used in bioconjugation and labeling.
Uniqueness
This compound is unique due to its optimal balance of solubility and reactivity. The three polyethylene glycol units provide sufficient hydrophilicity, while the DBCO group ensures efficient and catalyst-free click reactions. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O7/c31-26(12-15-35-17-19-37-20-18-36-16-13-28(33)34)29-14-11-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21H2,(H,29,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYJBUGZUVHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

